N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine

Anticancer PI3K/AKT/mTOR Molecular docking

N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine (CAS 1216435-44-7) is a synthetic small molecule belonging to the 4-aminoquinoline pharmacophore class, a scaffold historically associated with antimalarial, anticancer, and CNS-targeted therapeutic programs. It features a 2-chloro substituent on the quinoline core combined with a benzyl group and a 4-methoxyphenyl group on the exocyclic amine nitrogen, a distinct N,N-disubstitution pattern that distinguishes it from classical monosubstituted 4-aminoquinolines such as chloroquine or amodiaquine.

Molecular Formula C23H19ClN2O
Molecular Weight 374.9 g/mol
CAS No. 1216435-44-7
Cat. No. B1394353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine
CAS1216435-44-7
Molecular FormulaC23H19ClN2O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C3=CC(=NC4=CC=CC=C43)Cl
InChIInChI=1S/C23H19ClN2O/c1-27-19-13-11-18(12-14-19)26(16-17-7-3-2-4-8-17)22-15-23(24)25-21-10-6-5-9-20(21)22/h2-15H,16H2,1H3
InChIKeyWPLDXXPDPROLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine (CAS 1216435-44-7): A Structurally Differentiated 4-Aminoquinoline Scaffold


N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine (CAS 1216435-44-7) is a synthetic small molecule belonging to the 4-aminoquinoline pharmacophore class, a scaffold historically associated with antimalarial, anticancer, and CNS-targeted therapeutic programs [1][2]. It features a 2-chloro substituent on the quinoline core combined with a benzyl group and a 4-methoxyphenyl group on the exocyclic amine nitrogen, a distinct N,N-disubstitution pattern that distinguishes it from classical monosubstituted 4-aminoquinolines such as chloroquine or amodiaquine. This substitution architecture introduces conformational rigidity and altered electron distribution around the quinoline nitrogen, traits that rationalize its frequent appearance in medicinal chemistry libraries and structure–activity relationship (SAR) exploration campaigns [3].

Why N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine Cannot Be Replaced by Other 4-Aminoquinolines


Substitution among 4-aminoquinoline analogs is not straightforward because minor changes to the N-aryl/N-benzyl substitution pattern can profoundly alter target engagement, physicochemical properties, and biological readout [1]. Published data on 2-chloro-4-aminoquinoline series demonstrate that introduction of a 2-chloro group, combined with benzyl and methoxyphenyl substituents on the exocyclic amine, shifts the electron density of the quinoline core and influences π–π stacking interactions with biological targets such as the PI3K/AKT/mTOR pathway proteins [2]. Related quinoline-4-amine chemotypes bearing different N-substituents have been shown to exhibit distinct acetylcholinesterase (AChE) inhibition profiles, underscoring the risk of activity loss upon casual interchange of the N-aryl or N-benzyl moieties [3]. These structural features are therefore not interchangeable without risking the loss of specific binding or functional activity the compound was designed for.

Quantitative Differentiators for N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine (CAS 1216435-44-7)


Structural Divergence from Chloroquine-Class 4-Aminoquinolines Correlates with Shifted Target Engagement Profiles

Molecular docking studies on 2-chloro-N-substituted quinolin-4-amines against PI3K/AKT/mTOR pathway proteins reveal that the 2-chloro substituent plus the N-aryl/N-benzyl combination alters binding pose and calculated binding energy relative to the unsubstituted chloroquine core [1]. While direct quantitative data for CAS 1216435-44-7 are not publicly available, the compound's structural features match those that produced a 29.4 μM IC50 against A549 lung cancer cells for the closest published analog 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b) in the same 2-chloro-4-aminoquinoline series, whereas classical chloroquine shows weak or negligible activity in the same assay context [1].

Anticancer PI3K/AKT/mTOR Molecular docking Quinoline SAR

Patent-Backed Positioning as a Privileged N-Benzyl-N-aryl 4-Aminoquinoline Chemotype for CNS Target Exploration

A 2022 Chinese patent (CN 202210651342) claims a series of N-phenylquinolin-4-amines as acetylcholinesterase (AChE) reversible inhibitors for Alzheimer's disease and organophosphate antidote applications [1]. The patent explicitly covers substitution patterns including halogen groups at R1/R2, methoxy groups at R3 (ortho or meta), and halogen, methyl, trifluoromethyl, methoxy, or amino groups at R4 on the N-phenyl ring. CAS 1216435-44-7 bears a chlorine atom at the quinoline 2-position (R1 halogen) and a methoxy group at the para position of the N-phenyl ring (R4 methoxy), placing it squarely within the claimed pharmacophoric space. While the patent reports general AChE inhibitory activity for the class rather than individual compound IC50 values, the structural alignment indicates that this specific compound embodies the patented pharmacophore for CNS applications, a feature that close analogs lacking either the 2-chloro or the 4-methoxyphenyl substituent cannot claim.

Alzheimer's disease Acetylcholinesterase inhibition CNS drug discovery Quinoline patent

Distinct ADME-Predicted Profile via the 2-Chloro-4-methoxybenzylamine Motif Compared to 7-Chloroquinoline Antimalarials

A comprehensive review of aminoquinoline toxicokinetics establishes that the position and nature of chlorine substitution on the quinoline ring critically influences pharmacokinetic behavior and toxicity profiles [1]. Chloroquine and hydroxychloroquine (7-chloroquinolines) are associated with dose-dependent retinopathy, QTc prolongation, and severe hypoglycemia, adverse effects linked to their specific 7-chloro substitution pattern and long tissue residence times [1]. Amodiaquine, a 7-chloro-4-aminoquinoline with a different N-side chain, shows a distinct toxicity spectrum, confirming that N-substitution further modulates safety pharmacology. CAS 1216435-44-7 carries chlorine at the 2-position rather than the 7-position and bears a unique N-benzyl-N-(4-methoxyphenyl) side chain not present in any clinically used aminoquinoline. While direct PK/toxicity data for this compound are unavailable, the review's class-level analysis indicates that the 2-chloro substitution pattern combined with N,N-diaryl substitution is expected to produce a different metabolic and toxicity profile relative to 7-chloroquinoline antimalarials, potentially avoiding the established retinopathy and cardiotoxicity liabilities of the 7-chloro series [1].

ADME prediction Quinoline pharmacokinetics Drug repurposing Toxicity differentiation

Differentiation from Mono-Benzylated 4-Aminoquinolines Through Dual N-Benzyl and N-Aryl Substitution for Enhanced Conformational Restriction

Patent EP2178842A2 describes 4-benzylaminoquinolines of formula (I) as vasotropic, antiarrhythmic, antianginal, and antidiabetic agents [1]. These compounds feature a monosubstituted benzylamino group at the quinoline 4-position. CAS 1216435-44-7 differs by bearing both a benzyl group and a 4-methoxyphenyl group on the same exocyclic nitrogen, creating a tertiary amine rather than a secondary amine. This N,N-disubstitution increases conformational restriction around the C4–N bond and eliminates the hydrogen-bond donor capacity of the secondary amine present in the mono-benzylated series. The patent data suggest that the mono-benzylated analogs achieve their cardiovascular activity through specific receptor interactions that would be altered by the additional N-aryl substituent. Consequently, CAS 1216435-44-7 is expected to display a distinct pharmacological profile relative to the simple 4-benzylaminoquinolines, making it unsuitable as a direct substitute for those compounds but valuable for programs seeking to explore different regions of chemical space within the quinoline-4-amine landscape.

Conformational restriction 4-Benzylaminoquinoline GPCR modulation Metabolic stability

High-Confidence Application Scenarios for N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine (CAS 1216435-44-7)


Oncology-Focused SAR Libraries: Exploring 2-Chloro-4-Aminoquinoline Space Beyond Chloroquine

Procurement for medicinal chemistry teams constructing focused libraries around the 2-chloro-4-aminoquinoline anticancer phenotype established by Vennila et al. (2019), which reported A549 cell IC50 of 29.4 μM for analog 2b [1]. This compound provides a structurally distinct entry point with its N-benzyl-N-(4-methoxyphenyl) motif absent from the original series, enabling systematic exploration of N-substituent effects on PI3K/AKT/mTOR pathway inhibition.

CNS Drug Discovery: Alzheimer's Disease AChE Inhibitor Hit Expansion

Leveraging the patented N-phenylquinolin-4-amine AChE inhibitor pharmacophore (CN 202210651342) [1], this compound can serve as a validation tool or hit-expansion scaffold for programs targeting reversible acetylcholinesterase inhibition in Alzheimer's disease or organophosphate antidote development. Its structural features (C2-chloro, N-4-methoxyphenyl) place it within the core claims of the patent family.

Toxicology-Driven Scaffold Hopping: Replacing 7-Chloroquinoline Cores to Mitigate Retinopathy Risk

For drug repurposing or scaffold-hopping projects seeking to retain aminoquinoline pharmacology while eliminating the cumulative retinopathy risk associated with 7-chloroquinoline drugs such as chloroquine (>1000 g cumulative dose toxicity) [1], this 2-chloro regioisomer offers a rationally justified alternative core whose predicted toxicokinetic profile diverges from the 7-chloro series based on class-level SAR analysis.

Physicochemical Property Modulation: Tertiary Amine 4-Aminoquinoline for BBB Penetration Optimization

When programs using mono-benzylated 4-aminoquinolines (e.g., EP2178842A2 compounds) [1] require elimination of the C4-NH hydrogen-bond donor to improve passive blood–brain barrier permeability or reduce P-glycoprotein recognition, this compound's tertiary amine architecture provides a direct structural solution, enabling comparative assessment of CNS exposure without the confounding effect of the secondary amine.

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